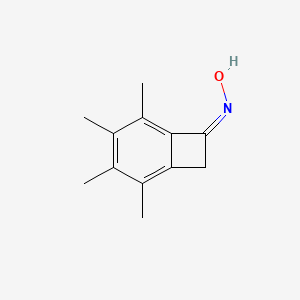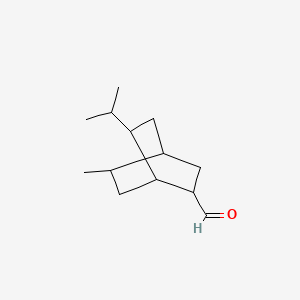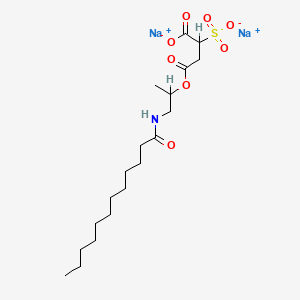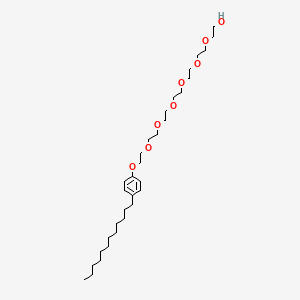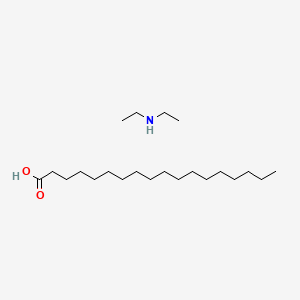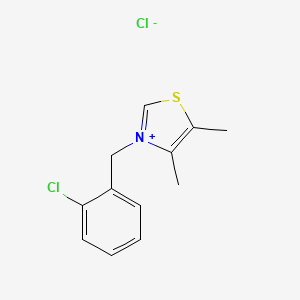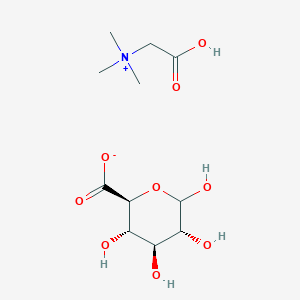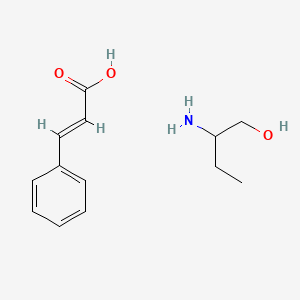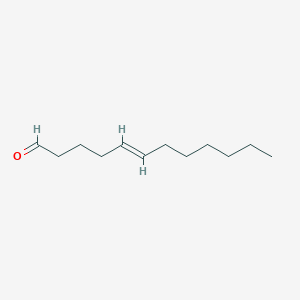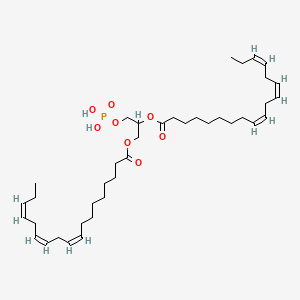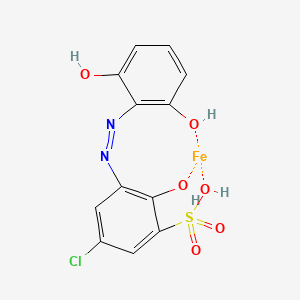![molecular formula C16H24N2O2 B12677376 4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane CAS No. 91458-01-4](/img/structure/B12677376.png)
4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane is a chemical compound with the molecular formula C15H22N2O2. It is a type of isocyanate, which is a functional group characterized by the presence of the isocyanate group (-N=C=O). This compound is used in various industrial applications, particularly in the production of polyurethanes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane typically involves the reaction of cyclohexylamine with phosgene to form cyclohexyl isocyanate. This intermediate is then reacted with formaldehyde and hydrogen cyanide to produce the final compound. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for efficiency and safety, with strict control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups can react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in foams, coatings, and adhesives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions typically occur at room temperature or slightly elevated temperatures and may require catalysts such as tertiary amines or organometallic compounds to proceed efficiently.
Major Products Formed
The major products formed from reactions with this compound include:
Urethanes: Formed by reaction with alcohols.
Ureas: Formed by reaction with amines.
Carbamic Acids: Formed by reaction with water.
Scientific Research Applications
4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Employed in the modification of biomolecules to study protein interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Widely used in the production of foams, coatings, adhesives, and elastomers.
Mechanism of Action
The mechanism of action of 4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane involves the reaction of its isocyanate groups with nucleophiles, such as alcohols and amines, to form stable urethane and urea linkages. These reactions are typically catalyzed by tertiary amines or organometallic compounds and proceed through the formation of a reactive intermediate, which then undergoes further reaction to form the final product.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(cyclohexyl isocyanate): Similar in structure but differs in the position of the isocyanate groups.
1,1’-Methylenebis(4-isocyanatocyclohexane): Another isomer with different spatial arrangement of the isocyanate groups.
Uniqueness
4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its ability to form stable urethane and urea linkages makes it particularly valuable in the production of high-performance polyurethanes.
Properties
CAS No. |
91458-01-4 |
|---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
4-isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane |
InChI |
InChI=1S/C16H24N2O2/c1-12-2-5-16(18-11-20)9-14(12)8-13-3-6-15(7-4-13)17-10-19/h12-16H,2-9H2,1H3 |
InChI Key |
XSPXKFCITIIGRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1CC2CCC(CC2)N=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


